4'-Hydroxy-5-methoxyflavone

Übersicht

Beschreibung

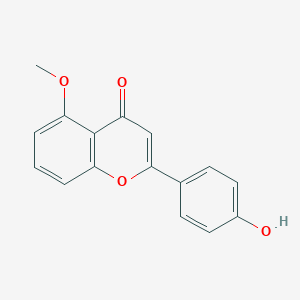

4'-Hydroxy-5-methoxyflavone (C₁₆H₁₂O₅, molecular weight 284.26 g/mol) is a flavonoid characterized by a hydroxyl group at the 4' position of the B-ring and a methoxy group at the 5 position of the A-ring (Figure 1). It occurs naturally in plants such as Imperata cylindrica, where it was isolated alongside other flavonoids and chromones . This compound is also a microbial metabolite of 5-methoxyflavone, produced via oxidative biotransformation by Aspergillus alliaceus with a high conversion yield of 71.92% . Its structure has been confirmed through spectroscopic methods, including ¹H NMR and ESI-MS .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Mechanisms of Action:

Research indicates that 4'-hydroxy-5-methoxyflavone exhibits significant cytotoxicity against various cancer cell lines. The compound's mechanism often involves the inhibition of specific kinases that play crucial roles in cell cycle regulation and apoptosis.

- Kinase Inhibition: Studies have shown that flavones with hydroxy groups, particularly at the C4' position, can effectively inhibit serine-threonine kinases such as PKC and CDK family members, which are vital for cancer cell proliferation and survival .

- Cell Cycle Arrest: In vitro studies demonstrate that this flavone can induce G1 phase arrest in cancer cells, thereby halting their proliferation. This effect is attributed to the compound's ability to trigger apoptosis pathways .

Case Studies:

A recent investigation focused on the effects of this compound on prostate and breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity against both androgen-sensitive (LNCaP) and androgen-insensitive (PC-3) prostate cancer cells .

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Prostate | LNCaP | 25 |

| Prostate | PC-3 | 30 |

| Breast | MCF7 | 40 |

Antioxidant Properties

Flavonoids are well-known for their antioxidant capabilities, and this compound is no exception. The presence of hydroxyl groups enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Hydrogen Atom Transfer (HAT): The antioxidant activity is linked to the bond dissociation enthalpy (BDE) of hydrogen atoms in the hydroxy groups. The lower the BDE, the more readily the hydrogen can be donated to neutralize free radicals .

Therapeutic Potential Beyond Cancer

Beyond its anticancer properties, this compound shows promise in other therapeutic areas:

- Neuroprotection: Some studies suggest that flavonoids can exert protective effects on neuronal cells, potentially offering benefits in neurodegenerative diseases .

- Anti-inflammatory Effects: Research indicates that flavonoids may modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4'-Hydroxy-5-methoxyflavone and its analogs?

- Methodology : Synthesis typically involves condensation of substituted acetophenones with benzoyl chlorides. For example, 5-hydroxy-7,2',4',5'-tetramethoxyflavone derivatives are synthesized using 2,4,6-trihydroxy-acetophenone and 2,4,5-trimethoxybenzoyl chloride under controlled reaction conditions. Purification is achieved via column chromatography, and structural confirmation is performed using NMR and mass spectrometry (MS) .

Q. How can researchers structurally characterize this compound using spectroscopic techniques?

- Methodology : Use a combination of ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS). For example, quaternary carbons and overlapping proton signals in methoxy/hydroxy-substituted flavones require 2D-NMR (e.g., COSY, HSQC) to resolve ambiguities. Assignments are cross-validated with synthetic intermediates or deuterated solvents .

Q. What solvent systems are optimal for solubilizing this compound in experimental settings?

- Methodology : The compound is soluble in polar aprotic solvents (e.g., DMSO, acetone) and halogenated solvents (e.g., chloroform, dichloromethane). For biological assays, prepare stock solutions in DMSO (<1% final concentration to avoid cellular toxicity) and dilute in buffer or culture media. Solubility should be verified via UV-Vis spectroscopy or HPLC .

Q. What storage conditions ensure the stability of this compound?

- Methodology : Store lyophilized powder in airtight, light-resistant containers at -20°C with desiccants. For short-term use (≤1 month), solutions in DMSO can be stored at 4°C. Monitor degradation via HPLC, particularly for hydrolytically labile methoxy groups .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology : Use fume hoods for weighing and solution preparation. Wear nitrile gloves, safety goggles, and lab coats. In case of skin contact, wash immediately with soap and water. Respiratory protection (N95 mask) is required during prolonged exposure. Refer to SDS sheets for incompatibilities (e.g., oxidizing agents) .

Advanced Research Questions

Q. How can microbial models predict the metabolic fate of this compound in mammalian systems?

- Methodology : Screen microbial strains (e.g., Aspergillus flavus, Mucor ramannianus) for biotransformation activity. Incubate the compound with fungal cultures under aerobic conditions, extract metabolites, and identify products via LC-MS/MS. Compare hydroxylation/demethylation patterns to mammalian cytochrome P450 metabolism .

Q. How do substituent positions (e.g., methoxy vs. hydroxy groups) influence the bioactivity of this compound?

- Methodology : Synthesize analogs with substitutions at C-5, C-7, and C-4' positions. Test in vitro bioactivity (e.g., antioxidant, anti-inflammatory assays) and correlate results with computational docking studies. For example, 5-methoxy groups may enhance membrane permeability, while 4'-hydroxy groups improve receptor binding .

Q. How can researchers resolve discrepancies in reported metabolic pathways of methoxyflavones?

- Methodology : Replicate studies under standardized conditions (pH, temperature, microbial strain). Use isotopically labeled compounds (e.g., ¹³C-methoxy groups) to track metabolic pathways. Discrepancies may arise from strain-specific enzymes or varying incubation times .

Q. What analytical challenges arise in NMR assignments of poly-methoxy/hydroxy flavones, and how can they be addressed?

- Methodology : Overlapping signals in crowded aromatic regions require advanced techniques:

- Use deuterated DMSO-d₆ to resolve exchangeable protons (e.g., -OH).

- Apply DEPT-135 and NOESY to differentiate methoxy (-OCH₃) and methyl groups.

- Compare with synthetic intermediates (e.g., partially methylated analogs) .

Q. How can microbial transformation conditions be optimized to maximize metabolite yield?

- Methodology : Conduct factorial design experiments varying parameters:

- Substrate concentration (0.1–1.0 mM).

- Incubation time (24–120 hrs).

- Co-substrates (e.g., glucose for enzyme induction).

- Monitor yield via HPLC and optimize using response surface methodology (RSM) .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

Flavonoids with methoxy and hydroxyl substitutions at adjacent or analogous positions exhibit distinct physicochemical and biological properties. Key structural analogs include:

Table 1: Structural and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Substituent Positions | LogP* | Solubility (mg/mL)* |

|---|---|---|---|---|---|

| 4'-Hydroxy-5-methoxyflavone | C₁₆H₁₂O₅ | 284.26 | 4'-OH, 5-OCH₃ | 2.31 | 0.12 |

| 5-Hydroxy-4',7-dimethoxyflavone | C₁₇H₁₄O₅ | 298.28 | 4',7-OCH₃, 5-OH | 2.48 | 0.09 |

| 4',5-Dihydroxyflavone | C₁₅H₁₀O₄ | 254.24 | 4',5-OH | 1.85 | 0.45 |

| 7-Hydroxy-8-methoxyflavone | C₁₆H₁₂O₅ | 284.26 | 7-OH, 8-OCH₃ | 2.18 | 0.15 |

*LogP and solubility data are predicted or extrapolated from structurally similar flavonoids .

Key Observations :

- Lipophilicity : Methoxy groups increase LogP (lipophilicity), as seen in 5-Hydroxy-4',7-dimethoxyflavone (LogP 2.48) compared to 4',5-Dihydroxyflavone (LogP 1.85).

- Solubility : Hydroxyl groups enhance aqueous solubility; 4',5-Dihydroxyflavone has the highest solubility (0.45 mg/mL) due to two polar -OH groups .

Metabolic Stability and Biotransformation

This compound demonstrates unique metabolic behavior compared to analogs:

Table 2: Microbial Metabolism Profiles

| Substrate | Microorganism | Major Metabolite | Conversion Yield |

|---|---|---|---|

| 5-Methoxyflavone | Aspergillus alliaceus | This compound | 71.92% |

| 5-Methoxyflavone | Beauveria bassiana | 5-Methoxyflavanone | 7.47% |

| 7,8-Dimethoxyflavone | Aspergillus flavus | 7-Hydroxy-8-methoxyflavone | 100% |

Findings :

- Regioselective Hydroxylation: Aspergillus alliaceus selectively hydroxylates the 4' position of 5-methoxyflavone, whereas B. bassiana reduces the C2-C3 double bond to form a flavanone .

- Metabolic Resistance : this compound is less prone to further oxidation compared to 7,8-dimethoxyflavone, which is fully converted to 7-hydroxy-8-methoxyflavone .

Pharmacological Implications

- Bioactivity: this compound’s bioactivity is understudied, but its structural analogs show diverse effects: 5-Hydroxy-4',7-dimethoxyflavone: Linked to anti-inflammatory targets (e.g., COX-2 inhibition) and moderate blood-brain barrier permeability (LogBB -0.72) .

- Drug Likeness : this compound has a drug-likeness score of 0.87 (compared to 0.92 for 5-Hydroxy-4',7-dimethoxyflavone), indicating moderate suitability for drug development .

Eigenschaften

IUPAC Name |

2-(4-hydroxyphenyl)-5-methoxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-13-3-2-4-14-16(13)12(18)9-15(20-14)10-5-7-11(17)8-6-10/h2-9,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXQLRMCWAKIPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C=C(O2)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350271 | |

| Record name | ST056004 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106848-87-7 | |

| Record name | ST056004 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.